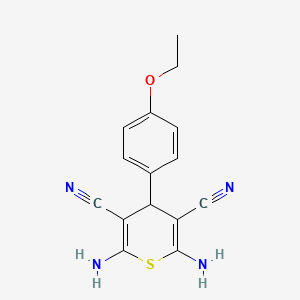

![molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-溴苯氧基)甲基]-1,2,4-恶二唑-3-基}吡啶](/img/structure/B5524421.png)

4-{5-[(4-溴苯氧基)甲基]-1,2,4-恶二唑-3-基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves complex reactions that often require catalysts like palladium to facilitate cascade reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the intricate steps involved, including C-H bond activation and CO insertion (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex fused rings and heterocyclic systems. Studies involving single-crystal X-ray diffraction and spectroscopic methods, such as FT-IR, are crucial for determining the precise structure. For example, the characterization of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through spectral data and theoretical calculations highlights the importance of these methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives are varied, ranging from ring closures to nucleophilic attacks. The reactivity of such compounds can be influenced significantly by their molecular structure, as seen in the formation of 1,3,4-oxadiazoles and pyridines through specific synthetic pathways. Reactivity descriptors and bond analysis, such as those conducted using natural bond orbital (NBO) analysis, provide insight into the chemical behavior of these molecules (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

科学研究应用

合成和表征

新型衍生物及其性质:对1,3,4-恶二唑衍生物(如所提到的衍生物)的研究因其广泛的应用而引起了极大的兴趣。例如,源自硫代半氨基甲腙配合物的1,3,4-恶二唑铜(II)衍生物的研究突出了具有多种应用潜力的复杂化合物的合成,包括磁性和结构性质(Gómez-Saiz et al., 2003)。

抗菌活性:已对含有1,2,4-恶二唑-3-基结构的化合物进行了抗菌活性评估。例如,具有恶二唑片段的新萘-1,4-二酮的合成和微生物学评估显示出潜在的抗菌和抗真菌活性,表明它们与开发新的抗菌剂相关(Voskienė et al., 2012)。

材料科学与催化

- 缓蚀:与所讨论化合物具有结构相似性的芳基吡唑并吡啶已对其在酸性环境中对金属的缓蚀性能进行了研究。此应用对于保护工业机械和基础设施免受腐蚀相关损坏至关重要(Sudheer & Quraishi, 2015)。

属性

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOUCPNNCCULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)